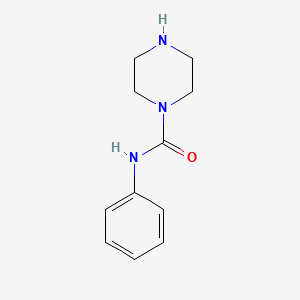

N-phenylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQDVKYOHVLZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426724 | |

| Record name | N-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115994-87-1 | |

| Record name | N-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-Phenylpiperazine-1-carboxamide Core

The formation of the N-phenylpiperazine structure is a critical step, which can be achieved through several reliable synthetic routes. These methods often involve either the direct formation of the aryl-nitrogen bond or the construction of the piperazine (B1678402) ring onto an existing aniline (B41778) derivative.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the synthesis of N-arylpiperazines. mdpi.comchemicalbook.com This approach involves the coupling of an aryl halide or triflate with piperazine or a protected piperazine derivative.

Researchers have successfully prepared N-(3-trifluoromethylphenyl)-piperazine by the palladium-catalyzed amination of commercially available piperazine. nih.gov Another common strategy involves using a protected piperazine, such as N-Boc-piperazine, in a Buchwald-Hartwig reaction with an appropriate aryl halide, followed by acidic hydrolysis to remove the Boc protecting group. mdpi.com The general conditions for such a reaction typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base in an organic solvent. For instance, the reaction can be carried out using a nickel(II) complex as a catalyst with potassium tert-butoxide as the base in dioxane at 90°C for 4 hours. chemicalbook.com Once the N-phenylpiperazine core is formed, the carboxamide group can be introduced by reacting the free secondary amine with a suitable reagent like phenyl isocyanate.

Table 1: Examples of Palladium-Catalyzed Synthesis of N-Arylpiperazine Cores

| Aryl Halide | Piperazine Derivative | Catalyst/Ligand | Base | Product | Reference |

| 1-bromo-2,3-dichlorobenzene | N-Boc-piperazine | Pd catalyst | - | N-Boc-(2,3-dichlorophenyl)piperazine | mdpi.com |

| Aryl chloride | Piperazine | bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide | KOtBu | 1-Phenylpiperazine (B188723) | chemicalbook.com |

| Aryl halide | Piperazine | Palladium catalyst | - | N-(3-trifluoromethylphenyl)-piperazine | nih.gov |

Beyond palladium catalysis, several multi-step sequences have been established to construct the N-phenylpiperazine core from acyclic precursors. A common and industrially applicable method involves the reaction of aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com This reaction can be performed solvent-free by heating the reactants to a molten state (160-250°C), where they undergo cyclization to form N-phenylpiperazine hydrochloride. google.com Subsequent treatment with an aqueous base yields the free N-phenylpiperazine. google.com

More complex phenylpiperazine derivatives can be synthesized through longer sequences. For example, a multi-step pathway can involve the initial sulfonylation of a substituted aniline, followed by reduction, alkylation, and finally cyclization with bis(2-chloroethyl)amine hydrochloride to form the desired phenylpiperazine ring. nih.gov Another approach involves building the piperazine ring from different precursors. One such method is the condensation of ethyl α-bromophenylacetate with ethylenediamine (B42938) to create a 3-oxo-2-phenylpiperazine intermediate, which is then reduced to 2-phenylpiperazine. acs.org

Derivatization Strategies for Structural Modification

The this compound scaffold allows for extensive structural modification at several positions, including the secondary piperazine nitrogen, the phenyl ring, and the piperazine ring itself. These modifications are crucial for developing derivatives with tailored properties.

The secondary amine of the piperazine ring is a common site for derivatization through N-alkylation and N-acylation reactions. N-alkylation can be achieved using various methods, including nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com For instance, alkyl and benzyl (B1604629) groups can be introduced by reacting the phenylpiperazine intermediate with the corresponding alkyl or benzyl halides in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.gov To improve yields and avoid harsh conditions, sodium or potassium iodide can be added to promote halogen exchange. mdpi.com

N-acylation is another key transformation. The synthesis of N-acyl-N-phenylpiperazines can be accomplished using standard amide coupling reagents like O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.gov A specific example of an acylated derivative is 4-(chloroacetyl)-N-phenylpiperazine-1-carboxamide. scbt.com These reactions introduce a carbonyl group, which can serve as a handle for further functionalization or as a key pharmacophoric element.

Table 2: Common Reagents for N-Alkylation and Acylation

| Transformation | Reagent Type | Specific Example | Base/Conditions | Reference |

| N-Alkylation | Alkyl Halide | 4-chlorobenzyl chloride | K2CO3 in DMF | nih.gov |

| N-Alkylation | Reductive Amination | Aldehyde + Reducing Agent | - | mdpi.com |

| N-Acylation | Coupling Reagent | TBTU | DIPEA in DMF | nih.gov |

| N-Acylation | Acyl Halide | Acryloyl chloride | - | mdpi.com |

The properties of this compound can be significantly altered by introducing substituents onto the phenyl ring and the piperazine moiety. A wide range of functional groups, including halogen atoms, methyl groups, and cyano groups, have been introduced at various positions on the benzene (B151609) ring to study their effect on biological activity. nih.gov

Furthermore, the piperazine ring itself can be substituted. For example, the synthesis of trans-2,5-dimethylpiperazine (B131708) derivatives has been reported, leading to potent androgen receptor antagonists. nih.gov The introduction of these substituents can influence the conformation of the piperazine ring and its interactions with biological targets. The systematic variation of these substituents is a common strategy in drug discovery to optimize potency and selectivity. nih.govrsc.org The effect of substituents on the electronic properties of the phenyl ring can also be a critical factor in modulating the reactivity and biological profile of the molecule. d-nb.info

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Several green chemistry principles have been applied to the synthesis of piperazine derivatives. These include the use of safer solvents, energy-efficient reaction conditions, and waste reduction. researchgate.net

Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools in green chemistry, often leading to higher yields, shorter reaction times, and reduced energy consumption. mdpi.com For instance, a solvent-free synthesis of N-phenylpiperazine has been developed, which significantly reduces liquid waste. google.com Electrochemical methods, such as the electrochemical N-acylation of amines with carboxylic acids in aqueous conditions, offer a sustainable alternative to traditional coupling reagents. rsc.org Additionally, multi-step syntheses conducted in continuous flow systems represent a paradigm shift in molecular assembly, allowing for the integration of multiple reaction, separation, and purification steps into a single, automated process, thereby minimizing waste and improving efficiency. syrris.jp

Advanced Synthetic Techniques

Advanced synthetic strategies have been pivotal in the development of complex molecules based on the N-phenylpiperazine scaffold. These methods include solid-phase synthesis, which facilitates purification and automation, and metal-catalyzed reactions, which enable the efficient formation of key chemical bonds.

Solid-phase synthesis offers a powerful platform for creating libraries of compounds by anchoring a starting material to a solid support, such as a polymer resin, and performing sequential reactions. This approach simplifies the purification process, as excess reagents and by-products can be washed away, leaving the resin-bound product.

A notable application involves the use of piperazine bound to a Merrifield resin. nih.gov In this strategy, one of the secondary amines of the piperazine molecule is attached to the resin, effectively protecting it. nih.gov The remaining free secondary amine can then be subjected to chemical transformations. For instance, it can be formylated to produce a resin-bound N-piperazine-N-carboxaldehyde. nih.gov This immobilized amide can be activated with reagents like bis(trichloromethyl)carbonate (BTC) or phosphorus oxychloride (POCl₃) to generate a supported Vilsmeier salt. nih.gov This reactive intermediate is a valuable tool for subsequent reactions, demonstrating the utility of solid-phase techniques in functionalizing the piperazine core, a key structural element of this compound.

Table 1: Components in a Solid-Phase Approach for Piperazine Functionalization

| Component | Role/Description | Reference |

|---|---|---|

| Merrifield Resin | A chloromethylated polystyrene solid support used to immobilize the piperazine starting material. | nih.gov |

| Piperazine | The core heterocyclic structure, with one amine bound to the resin and the other available for reaction. | nih.gov |

| N,N-Dimethylformamide (DMF) | Used as a formylating agent in the presence of an activating agent to create the carboxaldehyde. | nih.gov |

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of N-aryl piperazines and their derivatives. These reactions facilitate the formation of the crucial carbon-nitrogen (C-N) bond between the piperazine nitrogen and the phenyl ring. The most prominent of these methods are the Buchwald-Hartwig amination, which typically employs palladium catalysts, and the Ullmann condensation, which uses copper catalysts. googleapis.com These reactions are fundamental for producing the N-phenylpiperazine core structure from aryl halides and piperazine. googleapis.com

The Buchwald-Hartwig reaction, in particular, is widely used due to its high efficiency and broad substrate scope. A general procedure involves reacting an aryl chloride with piperazine in the presence of a palladium catalyst and a strong base. chemicalbook.com The choice of ligand for the palladium catalyst, the base, and the solvent are critical for achieving high yields.

Beyond the initial N-arylation, metal catalysts are also employed in the synthesis of more complex derivatives. Palladium-catalyzed carbonylation reactions, for example, can introduce carbonyl groups into molecules, providing a pathway to various heterocyclic structures like benzoxazinones from N-(o-bromoaryl)amides. nih.gov This demonstrates the potential for using metal catalysis to build upon the this compound framework. Similarly, copper-catalyzed C-H oxygenation reactions have been developed for the synthesis of complex fused heterocyclic systems, such as benzo[c]phenoxazines. researchgate.net The versatility of metal catalysis makes it a cornerstone of modern organic synthesis for creating diverse libraries of piperazine-based compounds. nih.gov

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | bis{1,1'-diphenyl-3,3'-methylenediimidazoline-2,2'-diylidene}nickel(II) dibromide (1 mol%) | chemicalbook.com |

| Base | Potassium tert-butoxide (KOtBu) | chemicalbook.com |

| Solvent | 1,4-Dioxane | chemicalbook.com |

| Temperature | 90 °C | chemicalbook.com |

Table 3: Overview of Metal-Catalyzed Reactions in Phenylpiperazine Synthesis

| Reaction Type | Metal Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Formation of a C-N bond between an aryl halide and piperazine. | googleapis.comchemicalbook.com |

| Ullmann Condensation | Copper (Cu) | Formation of a C-N bond, often requiring higher temperatures than Pd-catalysis. | googleapis.com |

| Carbonylative Synthesis | Palladium (Pd) | Introduction of a carbonyl group to form heterocyclic derivatives. | nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name / Synonym |

|---|---|

| This compound | This compound |

| Merrifield resin | Chloromethylated polystyrene |

| Piperazine | Piperazine |

| bis(trichloromethyl)carbonate | Triphosgene |

| Phosphorus oxychloride | POCl₃ |

| N,N-Dimethylformamide | DMF |

| Benzoxazinone | 1,4-Benzoxazin-3-one |

| Benzo[c]phenoxazine | Benzo[c]phenoxazine |

| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate |

Pharmacological and Biological Activity Investigations

Enzymatic Inhibition Studies

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. NAPE-PLD, a membrane-associated zinc hydrolase, catalyzes the conversion of N-acylphosphatidylethanolamines (NAPEs) into NAEs. nih.gov Given the role of NAEs in various physiological processes, the modulation of NAPE-PLD activity is a significant area of research.

While the piperazine (B1678402) scaffold is a common feature in many biologically active compounds, current research available does not specifically detail the inhibitory activity of N-phenylpiperazine-1-carboxamide against NAPE-PLD. The scientific literature on NAPE-PLD inhibitors has highlighted other chemical structures. For instance, a high-throughput screening campaign identified LEI-401 as a potent, brain-active NAPE-PLD inhibitor that was shown to reduce NAE levels in the brains of mice. nih.gov This compound's discovery underscores the therapeutic potential of targeting NAPE-PLD for conditions related to the endocannabinoid system. nih.gov

Other research has focused on different classes of inhibitors. For example, quinazoline (B50416) sulfonamide derivatives, such as ARN19874, have been identified as the first small-molecule inhibitors of NAPE-PLD. nih.gov These molecules are thought to interact with the diatomic zinc center within the enzyme's active site. nih.gov However, direct studies assessing the interaction between this compound and NAPE-PLD are not described in the reviewed literature.

Alpha-Amylase Inhibition

Alpha-amylase is a critical enzyme in the digestive system, responsible for breaking down complex carbohydrates like starch into simpler sugars. nih.gov The inhibition of this enzyme is a well-established therapeutic strategy for managing post-prandial hyperglycemia, a key concern in type 2 diabetes. nih.gov By slowing down carbohydrate digestion, alpha-amylase inhibitors can help to control the rise in blood glucose levels after a meal. nih.gov

Investigations into alpha-amylase inhibitors have explored a wide variety of sources, including many natural compounds from medicinal plants. nih.gov While the piperazine chemical motif is present in numerous pharmacologically active molecules, specific studies detailing the alpha-amylase inhibitory potential of this compound are not prominent in the available scientific literature. Research in this area tends to focus on other classes of compounds, such as terpenoids and phenolics isolated from plant extracts, which have shown significant inhibitory activity. nih.govnih.gov For instance, compounds like 3-oxolupenal and katononic acid, isolated from Nuxia oppositifolia, have demonstrated notable inhibition of alpha-amylase. nih.gov There is a lack of specific data from the reviewed sources to build a comprehensive profile of this compound as an alpha-amylase inhibitor.

Antimicrobial and Antiviral Potentials

Antibacterial and Antifungal Efficacy

Derivatives of N-phenylpiperazine have been a subject of interest in the search for new antimicrobial agents, driven by the increasing challenge of drug-resistant pathogens. nih.govresearchgate.net Studies have shown that compounds incorporating the piperazine ring can exhibit significant activity against a range of bacterial and fungal strains. researchgate.netnih.gov

A series of new 1-(4-nitrophenyl)piperazine (B103982) derivatives were synthesized and evaluated for their antimicrobial properties. While many of the tested compounds showed moderate effects, some demonstrated noteworthy activity. nih.govresearchgate.net For example, specific derivatives showed inhibitory action against the fungus Fusarium avenaceum with a Minimum Inhibitory Concentration (MIC) of 14.2 µM. nih.gov In general, synthesized piperazine derivatives have demonstrated significant activity against various bacterial strains, though they were found to be less active against the tested fungi. nih.gov The antibacterial activity of these compounds has been tested against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.gov

Table 1: Antibacterial and Antifungal Activity of Selected N-Phenylpiperazine Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 µM | nih.gov |

| Substituted Piperazine Derivatives | Staphylococcus aureus | Significant Activity | nih.gov |

| Substituted Piperazine Derivatives | Pseudomonas aeruginosa | Significant Activity | nih.gov |

| Substituted Piperazine Derivatives | Escherichia coli | Significant Activity | nih.gov |

| Substituted Piperazine Derivatives | Aspergillus fumigatus | Less Active | nih.gov |

| Substituted Piperazine Derivatives | Aspergillus flavus | Less Active | nih.gov |

| Substituted Piperazine Derivatives | Aspergillus niger | Less Active | nih.gov |

Antimycobacterial Activity

Tuberculosis remains a major global health threat, necessitating the development of new and effective antimycobacterial agents. nih.gov Pyrazinamide, a key first-line anti-tuberculosis drug, is a pyrazinecarboxamide, and its structural analogues, including N-phenylpyrazine-2-carboxamides, have been extensively studied. nih.gov Research has focused on modifying the pyrazine (B50134) and phenyl rings to enhance activity against Mycobacterium tuberculosis and other mycobacterial species. nih.govdoaj.org

Several studies have demonstrated the promising antimycobacterial potential of N-phenylpiperazine and N-phenylpyrazine-2-carboxamide derivatives. nih.govnih.gov For instance, a series of substituted N-phenylpyrazine-2-carboxamides yielded compounds with significant in vitro activity against M. tuberculosis. The compound N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was found to be particularly active, with a MIC value below 2.0 µmol/L. nih.gov Another derivative, 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide, also showed high activity in a separate screening program with an IC90 of 0.819 µg/mL. nih.gov Furthermore, studies on 1-(4-nitrophenyl)piperazine derivatives revealed compounds with high inhibitory activity against Mycobacterium kansasii and Mycobacterium marinum, with MIC values as low as 15.0 µM. nih.govresearchgate.net Lipophilicity has been identified as a key physicochemical parameter influencing the antimycobacterial efficacy of these compounds. researchgate.net

Antineoplastic and Antiproliferative Research

The this compound core has been a focal point in the design of novel anticancer agents. These efforts have led to the discovery of derivatives that exhibit cytotoxic effects against various cancer cell lines, inhibit critical metabolic pathways in cancer cells, and modulate the cell cycle to halt tumor progression.

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, certain phenylpiperazine derivatives of 1,2-benzothiazine have shown cytotoxicity against the breast adenocarcinoma cell line (MCF7). mdpi.com One notable compound from this series, BS230, which features a 3,4-dichlorophenyl substitution on the piperazine ring, exhibited potent antitumor activity and was found to be more cytotoxic to cancer cells than the standard chemotherapeutic drug doxorubicin (B1662922). mdpi.com

In other studies, phenylpiperazine derivatives have been evaluated for their potential in treating neuroblastoma, where they have shown an affinity for neuroblastoma cells. nih.gov Furthermore, N-4-piperazinyl derivatives of ciprofloxacin, which incorporate the this compound moiety, have displayed promising cytotoxic activity against non-small cell lung cancer A549 cells. researchgate.net

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast Adenocarcinoma) | Cytotoxic activity, with some compounds showing higher cytotoxicity than doxorubicin. | mdpi.com |

| Phenylpiperazines | SK-N-SH and SK-N-BE(2C) (Neuroblastoma) | Significant affinity and uptake characteristics similar to MIBG. | nih.gov |

| N-4-piperazinyl derivatives of ciprofloxacin | A549 (Non-small cell lung cancer) | Promising cytotoxic activity. | researchgate.net |

A significant breakthrough in the application of this compound derivatives in oncology is the identification of a potent inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1). nih.govnih.gov Pancreatic ductal adenocarcinoma (PDAC) tumors are particularly dependent on the GOT1 metabolic pathway for maintaining redox homeostasis and supporting proliferation. nih.gov

Through high-throughput screening, 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide was identified as an inhibitor of GOT1 enzymatic activity. nih.govresearchgate.net This discovery has paved the way for a novel therapeutic strategy for PDAC by selectively targeting its metabolic vulnerabilities. nih.gov Medicinal chemistry efforts have since focused on optimizing this lead compound, resulting in derivatives with more than a tenfold improvement in potency. nih.govresearchgate.net Another compound, PF-04859989, a known kynurenine (B1673888) aminotransferase 2 (KAT2) inhibitor, has also been shown to have inhibitory activity against GOT1. nih.gov The inhibition of GOT1 disrupts the cancer cell's ability to manage oxidative stress and produce essential biomolecules, leading to reduced tumor growth. nih.govnih.gov

| Compound | Target | Cancer Type | Key Finding | Reference |

|---|---|---|---|---|

| 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide | GOT1 | Pancreatic Ductal Adenocarcinoma (PDAC) | Identified as a GOT1 inhibitor, leading to the development of more potent derivatives. | nih.govresearchgate.net |

| PF-04859989 | GOT1 | Pancreatic Ductal Adenocarcinoma (PDAC) | Demonstrated PLP-dependent inhibitory activity against GOT1 and selective growth inhibition of PDA cell lines. | nih.gov |

The ability to interfere with the cell cycle is a hallmark of many effective anticancer agents. Certain this compound derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

A novel derivative, DGG200064 , with a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide core, was found to induce G2/M arrest in a dose-dependent manner in HCT116 colon cancer cells. nih.gov This effect was not due to apoptosis but was linked to the inhibition of the c-Jun and FBXW7 interaction. nih.gov This compound demonstrated significant inhibition of colorectal cancer cell growth in vivo. nih.gov

Similarly, a new N-4-piperazinyl derivative of ciprofloxacin, compound 2b , induced a dose-dependent G2/M arrest in A549 non-small cell lung cancer cells. researchgate.net The mechanism for this arrest was found to be mediated through a p53/p21 dependent pathway, as the compound increased the expression of p53 and p21 while decreasing the expression of cyclin B1 and Cdc2 proteins. researchgate.net Other studies have also reported that chalcone (B49325) derivatives and certain synthetic compounds can induce G2/M phase arrest in various cancer cell lines, highlighting this as a key mechanism of antiproliferative activity. nih.govnih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. While the inhibition of VEGFRs is a validated strategy in cancer therapy, research specifically linking this compound derivatives to the inhibition of VEGFR3 is limited in publicly available scientific literature. researchgate.net General studies on VEGFR inhibitors have identified various chemical scaffolds capable of inhibiting VEGFRs, including VEGFR3, which plays a significant role in lymphangiogenesis and tumor metastasis. However, dedicated studies focusing on the this compound core as a VEGFR3 inhibitor are not prominently reported.

Anti-inflammatory and Immunomodulatory Activities

The this compound scaffold has also been investigated for its anti-inflammatory potential. Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.

A series of novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory properties. In in vivo studies using a carrageenan-induced rat paw edema model, these compounds were found to be potent anti-inflammatory agents. The piperazine moiety is a common feature in many compounds with anti-inflammatory and analgesic properties. Further research has highlighted that N-phenyl piperazine derivatives possess notable anti-inflammatory and antidiabetic properties, with some compounds showing robust inhibitory effects in in-vitro assays. researchgate.net

Antimalarial Investigations

The global challenge of drug-resistant malaria has spurred the search for new antimalarial agents. The this compound structure has been explored in this context.

In one study, a series of thirteen new 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives were synthesized and tested for their in vitro antimalarial activity against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. nih.gov While these specific derivatives did not show significant antimalarial efficacy, the study was predicated on earlier findings that phenylpiperazine derivatives were active against Plasmodium falciparum. This suggests that the this compound scaffold remains a viable starting point for the design of novel antimalarial compounds, although the specific derivatives tested in this instance were not successful. nih.gov Other research has also pointed to piperazine derivatives in general as having a broad spectrum of pharmacological activities, including antimalarial effects. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features

A pharmacophore model for N-phenylpiperazine-1-carboxamide derivatives generally includes a hydrophobic aromatic region (the phenyl group), a hydrogen bond donor/acceptor site (the carboxamide linker), and a basic nitrogen atom within the piperazine (B1678402) ring. rsc.org These features are critical for molecular recognition and binding at various biological targets.

Role of Phenyl and Carboxamide Groups in Activity

The N-phenylpiperazine moiety often serves as the primary molecular recognition element, anchoring the ligand in the orthosteric binding site of G-protein-coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov The phenyl group engages in hydrophobic and aromatic interactions with non-polar amino acid residues in the receptor's binding pocket. nih.gov

The carboxamide group is a critical component, often acting as a hydrogen bond donor and acceptor. acs.orgpharmacophorejournal.com This functionality can form crucial hydrogen bonds with residues such as threonine in the binding site, which can be pivotal for positioning the molecule correctly for favorable interactions. acs.org In some contexts, such as with certain dopamine receptor subtypes, the carboxamide portion of the molecule can extend into a secondary binding site, a characteristic that is exploited to achieve receptor subtype selectivity. nih.gov The ability of the N-phenylpiperazine moiety to occupy the orthosteric site while the carboxamide-containing tail interacts with a unique secondary site is a key strategy for developing D3-selective over D2-selective ligands. nih.gov

Influence of Piperazine Ring Substitutions on Efficacy

Substitutions on both the phenyl and piperazine rings have a profound impact on the biological efficacy of these compounds.

Phenyl Ring Substitutions: The introduction of substituents onto the phenyl ring can modulate affinity and selectivity. For instance, in a series of dopamine receptor ligands, a 2-methoxyphenyl group enhanced affinity for the D3 receptor threefold compared to the unsubstituted phenyl compound. acs.org Similarly, for acaricidal activity, introducing a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase efficacy against Tetranychus urticae. nih.gov The electronic nature of these substituents is also important; electron-withdrawing groups on the phenyl ring can lead to higher activity in certain applications. nih.gov

Piperazine Ring Substitutions: The nitrogen atom of the piperazine ring that is not attached to the carboxamide group is a common site for modification. In the development of acaricides, substituting this nitrogen with various alkyl, acyl, or sulfonyl groups was well-tolerated and resulted in many active compounds. nih.gov For androgen receptor antagonists, substitutions on the piperazine ring itself, such as the introduction of methyl groups, have been shown to be critical for potency. nih.gov

| Compound Series | Substitution Site | Substituent | Observed Effect on Efficacy | Reference |

| Dopamine Receptor Ligands | Phenyl Ring (Position 2) | Methoxy (-OCH₃) | ~3-fold increase in D3 receptor affinity | acs.org |

| Acaricidal Agents | Phenyl Ring (Position 2) | Fluoro (-F) | Increased acaricidal activity | nih.gov |

| Acaricidal Agents | Piperazine Nitrogen | p-chlorophenylsulfonyl | Higher activity than meta-substituted analog | nih.gov |

| Androgen Receptor Antagonists | Piperazine Ring (Positions 2 & 5) | trans-dimethyl | Potent androgen receptor antagonism | nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a vital role in the biological activity of this compound derivatives, particularly when chiral centers are introduced into the piperazine ring. A notable example is found in a series of androgen receptor (AR) antagonists. Research has shown that trans-2,5-dimethylpiperazine (B131708) derivatives are potent AR antagonists. nih.gov The specific trans configuration orients the methyl groups in a way that is optimal for binding to the receptor, leading to enhanced antagonistic activity. In contrast, the corresponding cis isomers would present a different three-dimensional shape, which would likely result in a weaker interaction with the target protein. This highlights that the precise spatial arrangement of substituents on the piperazine ring is a critical determinant of efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov It is a powerful tool for rationalizing SAR and guiding the design of new, more potent molecules. nih.gov

2D and 3D-QSAR Methodologies

Both 2D and 3D-QSAR methodologies have been applied to N-phenylpiperazine derivatives and related structures.

2D-QSAR: These models correlate biological activity with whole-molecule properties or "descriptors" that can be calculated from the 2D representation of the molecule. mdpi.com Descriptors can include physicochemical properties like logP (lipophilicity), molecular weight, and electronic parameters, as well as topological indices that describe molecular shape and branching. nih.govnih.gov Partial Least Squares (PLS) regression is a common statistical method used to build 2D-QSAR models for this class of compounds. nih.gov

3D-QSAR: These methods provide a more detailed, three-dimensional understanding of how steric and electronic properties influence activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govmdpi.com In these approaches, a set of structurally related molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. nih.gov The results are often visualized as 3D contour maps, which indicate regions where, for example, bulky groups or positive electrostatic potential would increase or decrease activity. mdpi.com For pyrimidinyl-piperazine-carboxamides, CoMSIA models have shown that electrostatic and hydrogen-bond acceptor properties are major contributors to activity. mdpi.com

Predictive Models for Biological Efficacy

The primary goal of QSAR is to develop models with high predictive power. A robust QSAR model can accurately predict the biological activity of newly designed compounds before their synthesis, saving time and resources. nih.gov

The predictive ability of a QSAR model is assessed through rigorous internal and external validation procedures. mdpi.com Internal validation often uses a cross-validation technique, yielding a q² value. mdpi.com A high q² (e.g., > 0.7) indicates a statistically robust model. External validation involves using the model to predict the activity of a "test set" of compounds that were not used in model generation. mdpi.comrsc.org A high predictive r² (r²_pred) for the test set confirms the model's real-world predictive utility. rsc.org

For instance, a 3D-QSAR CoMSIA study on a large set of pyrimidinyl-piperazine-carboxamide FAAH inhibitors produced a highly predictive model with a q² of 0.734 and an external test set r² of 0.966. preprints.org Such validated models provide valuable insights; the contour maps from this study indicated that electrostatic and hydrogen-bond acceptor fields were the most significant contributors to inhibitory activity, guiding the design of new potential inhibitors. mdpi.compreprints.org

| QSAR Study (Compound Class) | Method | Validation (q²) | Prediction (r²_pred) | Key Findings | Reference |

| Pyrimidinyl-piperazine-carboxamides | CoMSIA | 0.734 | 0.966 | Electrostatic and H-bond acceptor fields are critical for activity. | mdpi.compreprints.org |

| Aminopyridine Carboxamides | CoMFA | 0.585 | Not Reported | Generated a reliable model based on docking conformations. | nih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamides | CoMSIA | 0.728 | 0.814 | Model with good verification and prediction capabilities established. | rsc.org |

Ligand-Receptor Interaction Profiling

Understanding how this compound derivatives bind to their target receptors is fundamental to rational drug design. This involves predicting the binding mode, analyzing the specific molecular interactions, and identifying the key receptor components that are essential for binding.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, docking studies have provided significant insights into their binding mechanisms across different receptor families.

For instance, in the context of α1A-adrenoceptors, docking simulations have been employed to explore the binding mechanism of various N-phenylpiperazine derivatives. rsc.org These studies help in visualizing how the ligand fits within the receptor's binding pocket, a crucial first step in understanding its activity. Similarly, docking studies on N-arylpiperazine derivatives targeting dopamine D2 and D3 receptors have shown that the N-phenylpiperazine scaffold is a primary element for molecular recognition, occupying the orthosteric binding site of these aminergic G-protein-coupled receptors (GPCRs). nih.gov

In the development of anticancer agents, docking simulations of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety revealed their ability to bind to both the DNA-Topoisomerase II complex and the minor groove of DNA. mdpi.com The phenylpiperazine portion of these molecules was predicted to slide between the nucleic acid bases. mdpi.com These predictive models are essential for guiding the synthesis of more effective and selective compounds.

The stability of the ligand-receptor complex is determined by a network of intermolecular forces. For this compound derivatives, hydrogen bonds and lipophilic (hydrophobic) interactions are critical drivers of binding affinity.

Hydrogen Bonding: The core structure, featuring nitrogen and oxygen atoms, provides ample opportunity for hydrogen bond formation. In studies with α1A-adrenoceptors, the binding of N-phenylpiperazine derivatives was shown to be driven by the formation of hydrogen bonds. rsc.org For 1,2-benzothiazine derivatives, hydrogen bonds were predicted to form between the 1,2-benzothiazine part of the molecule and specific nucleobases and amino acid residues of the receptor. mdpi.com

Lipophilic and Other Interactions: The phenyl ring and other aromatic components of these derivatives engage in significant lipophilic and π-stacking interactions. Docking studies on D2/D3 receptor ligands indicated that interactions at the orthosteric site are largely hydrophobic, involving residues like serine, tryptophan, and phenylalanine. nih.gov For anticancer derivatives targeting DNA, the phenylpiperazine part engages in π-π stacking interactions with DNA bases, contributing to the binding affinity. mdpi.com Furthermore, thermodynamic analyses of binding to the α1A-adrenoceptor confirmed that the process is mainly driven by electrostatic forces, a finding consistent with molecular docking predictions. rsc.org

Pinpointing the specific amino acid residues within the receptor that interact with the ligand is a key goal of interaction profiling. This information is invaluable for designing ligands with improved selectivity and for understanding the basis of receptor subtype specificity.

Molecular docking studies on nine N-phenylpiperazine derivatives with the α1A-adrenoceptor identified several key amino acid residues as the main binding sites: Asp106, Gln177, Ser188, Ser192, and Phe193 . rsc.org The interaction with Asp106, in particular, is considered essential for high-affinity binding of ligands to this receptor. mdpi.com

For phenylpiperazine derivatives designed as anticancer agents that bind to the DNA-Topo II complex, crucial interactions were identified with amino acid residues Asp463 and Gly488 , as well as with the nucleobases DC8 and DT9. mdpi.com Additionally, π-sulfur interactions with Met762 were noted in many cases. mdpi.com In the context of dopamine D3 receptors, the ability of some N-phenylpiperazine benzamides to bind selectively is attributed to the benzamide (B126) moiety interacting with a unique secondary binding site (SBS) on the D3 subtype, demonstrating a bitopic binding mode. nih.gov

| Receptor Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| α1A-Adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonding, Electrostatic | rsc.org |

| DNA-Topoisomerase II Complex | Asp463, Gly488, Met762 | Hydrogen Bonding, π-sulfur | mdpi.com |

| Dopamine D2/D3 Receptors | Serine, Tryptophan, Phenylalanine | Hydrophobic | nih.gov |

Optimization Strategies Based on SAR/SPR

The insights gained from SAR and SPR analyses are directly applied to optimize lead compounds. The goal is to improve their therapeutic potential by enhancing potency, selectivity, and pharmacokinetic properties like bioavailability.

Improving a compound's potency (the concentration required to produce an effect) and its selectivity (its ability to bind to the intended target over others) are primary objectives in drug development.

One key strategy involves modifying the substituents on the core scaffold. For a series of N-arylpiperazine-1-carboxamide derivatives developed as androgen receptor (AR) antagonists, it was found that trans-2,5-dimethylpiperazine derivatives were potent antagonists. nih.gov The compound trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735) emerged as the most potent, being approximately four times stronger than the established drug bicalutamide (B1683754). nih.gov

In another example, the selectivity of N-phenylpiperazine analogs for the D3 versus the D2 dopamine receptor was significantly enhanced by designing bitopic ligands. nih.gov These ligands possess a moiety that interacts with a secondary binding site unique to the D3 receptor, in addition to the N-phenylpiperazine portion that binds to the common orthosteric site. This approach led to compounds with substantial D3 vs. D2 binding selectivity (approximately 500-fold for one compound). nih.gov

A clear SAR was also noted in the optimization of M4 muscarinic antagonists, where substitutions at the 2-position of a phenylsulfonamide attached to the piperazine ring were preferred for higher potency. nih.gov

| Compound Series | Target | Key Modification for Improved Potency/Selectivity | Reference |

|---|---|---|---|

| N-arylpiperazine-1-carboxamides | Androgen Receptor | Introduction of trans-2,5-dimethylpiperazine and specific phenyl substitutions (e.g., YM-175735). | nih.gov |

| Thiophene-containing N-phenylpiperazines | Dopamine D3 Receptor | Addition of a benzamide moiety to engage a secondary binding site, creating a bitopic ligand. | nih.gov |

| 1,2-Benzothiazine derivatives | Anticancer (DNA/Topo II) | A 1-(3,4-dichlorophenyl)piperazine (B178234) substituent enhanced cytotoxic activity against cancer cells. | mdpi.com |

For a drug to be effective, especially when administered orally, it must be absorbed into the bloodstream (bioavailability) and exhibit a suitable pharmacokinetic profile. The N-phenylpiperazine scaffold has also been explored for its potential to enhance intestinal permeation.

Studies on a library of 1-phenylpiperazine (B188723) derivatives revealed their function as intestinal permeation enhancers. nih.gov The research highlighted how different chemical substitutions impact this property. Specifically, it was found that aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles comparable to the parent 1-phenylpiperazine, while hydroxyl or primary amine substitutions significantly increased toxicity. nih.gov Potent derivatives such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine were identified as having lower toxicity than 1-phenylpiperazine, making them promising candidates for improving the oral delivery of other drugs. nih.govresearchgate.net

General strategies for enhancing the bioavailability of poorly soluble drugs, which could be applied to this class of compounds, include particle size reduction (micronization and nanosuspension) and the use of formulation techniques like creating inclusion complexes with cyclodextrins or developing polymeric drug-delivery systems. mdpi.commdpi.com These methods aim to improve a drug's dissolution rate and its absorption across the intestinal epithelium. mdpi.com

Advanced Research Methodologies and Techniques

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches, particularly Density Functional Theory (DFT) and molecular dynamics (MD), are instrumental in exploring the electronic structure and dynamic behavior of phenylpiperazine compounds. These methods offer profound insights into molecular geometry, reactivity, and interactions that are often difficult to probe experimentally. All-atom explicit solvent MD simulations can be run for extensive periods (from nanoseconds to microseconds) to assess the dynamics and stability of these molecules in simulated biological environments.

Density Functional Theory (DFT) has become a cornerstone in the computational study of pharmaceutical molecules, including N-phenylpiperazine-1-carboxamide derivatives. By solving the Kohn–Sham equations, DFT provides a precise means to investigate electronic structures and predict molecular properties. Researchers use DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to optimize the ground-state molecular geometry of phenylpiperazine compounds. The accuracy of these calculations is often validated by comparing the predicted geometrical parameters with experimental data obtained from X-ray crystallography, which typically shows a strong correlation.

Furthermore, DFT is applied to analyze intra- and intermolecular interactions, which govern the molecule's behavior in different phases. It helps in understanding the electronic driving forces behind molecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for the stability of drug-receptor complexes and crystalline forms.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key application of DFT that sheds light on the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity.

A small energy gap suggests that the molecule is more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. This charge transfer is fundamental to how the molecule interacts with other species. In studies of phenylpiperazine derivatives, the HOMO-LUMO analysis helps in identifying the electrophilic and nucleophilic sites, thereby providing a basis for understanding interaction mechanisms.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.50 |

| Energy Gap (ΔE) | 5.00 |

Note: The data presented are representative values for illustrative purposes and may vary depending on the specific derivative and computational method.

Electrostatic Potential Surface (EPS), also known as Molecular Electrostatic Potential (MEP), maps are powerful visualization tools used to understand the charge distribution and reactive properties of a molecule. These maps are routinely used to infer biological function and binding sites. The EPS map illustrates the electrostatic potential on the electron density surface, with different colors indicating different charge regions.

Typically, red regions signify areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on atoms like oxygen and nitrogen. Conversely, blue regions indicate positive electrostatic potential, corresponding to nucleophilic attack-prone areas, often around hydrogen atoms attached to electronegative atoms. For this compound, EPS mapping can identify the hydrogen bond donor and acceptor sites, which is crucial for predicting how the molecule will interact with biological targets or other molecules in a crystal lattice.

Crystallographic Studies of this compound Derivatives

Crystallographic techniques, primarily single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms, molecules, and their packing in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a compound. For derivatives of N-phenylpiperazine, this technique reveals critical data, including the crystal system, space group, and unit cell dimensions.

For example, a study on bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate, a derivative salt, determined its crystal structure through X-ray diffraction. Such analyses confirm the molecular connectivity and stereochemistry and provide the foundational data for a detailed examination of the geometric parameters of the molecule. The absence of imaginary frequencies in subsequent computational frequency calculations confirms that the determined structure corresponds to a true energy minimum.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.1829(7) |

| b (Å) | 9.5485(3) |

| c (Å) | 9.7885(2) |

| β (°) | 92.2337(16) |

| Volume (ų) | 2258.55(11) |

Once the crystal structure is solved, a detailed analysis of its geometric parameters, including bond lengths and angles, can be performed. These experimental values serve as a benchmark for validating the results of computational geometry optimizations.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| C-N (amide) | 1.35 | O=C-N | 122.5 |

| C=O (amide) | 1.24 | C-N-C (piperazine) | 110.8 |

| N-C (piperazine) | 1.47 | C-N-C (phenyl) | 121.0 |

Note: The data presented are representative values for illustrative purposes and may vary depending on the specific derivative.

Compound

In Vitro and In Vivo Pharmacological Assessment

The pharmacological evaluation of this compound relies on a combination of laboratory-based assays and studies in living organisms to determine its biological effects.

Cell-Based Assays for Efficacy and Cytotoxicity

Cell-based assays are fundamental in the initial screening and characterization of this compound derivatives. These in vitro tests provide crucial data on the compound's potential therapeutic efficacy and its toxicity to cells.

Derivatives of this compound have been investigated for their anticancer properties using various human cancer cell lines. researchgate.netmdpi.comnih.gov For instance, certain quinazolinone-thiazole derivatives incorporating a piperazine (B1678402) moiety have demonstrated moderate to good anticancer activity against cell lines such as NCI (human lung cancer) and MCF-7 (breast cancer). researchgate.net The cytotoxic effects are typically quantified using the MTT assay, which measures cell viability. researchgate.net In one study, a specific N-arylpiperazine-1-carboxamide derivative, YM-175735, was identified as a potent androgen receptor antagonist, suggesting its potential use in treating prostate cancer. nih.gov Another study on quinolinequinones linked to piperazine showed that the most potent compound, QQ1, had an IC50 value of 1.5 ± 0.16 μM against ACHN cells. nih.gov

Beyond cancer research, N-phenylpiperazine derivatives have also been evaluated for their neuroprotective effects. nih.gov For example, some compounds have been shown to protect neuronal cells from damage induced by excitotoxicity. lookchem.com These studies often utilize cell lines like SH-SY5Y or primary neuronal cultures to assess the compound's ability to prevent cell death caused by neurotoxins. nih.gov

Interactive Table: Cytotoxic Activity of N-phenylpiperazine Derivatives

| Derivative Class | Cell Line | Activity Metric | Result | Reference |

| Quinazolinone-Thiazole | NCI (Lung Cancer) | IC50 | Moderate to Good | researchgate.net |

| Quinazolinone-Thiazole | MCF-7 (Breast Cancer) | IC50 | Moderate to Good | researchgate.net |

| N-Arylpiperazine | Prostate Cancer Cells | Antiandrogenic Activity | Potent Antagonist | nih.gov |

| Quinolinequinone-Piperazine | ACHN (Renal Cancer) | IC50 | 1.5 ± 0.16 μM | nih.gov |

Enzyme and Receptor Binding Assays

To understand the mechanism of action of this compound and its analogues, enzyme and receptor binding assays are employed. These assays measure the affinity and selectivity of the compounds for specific biological targets.

A significant area of research has been the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.govnih.gov Several this compound derivatives have been identified as potent and selective FAAH inhibitors. nih.govnih.gov For example, JNJ-1661010, a phenyl-thiadiazolyl-piperazine-carboxamide, was found to be a mechanism-based inhibitor of FAAH, forming a covalent bond with the enzyme. nih.gov Computational analyses have been used to understand how the distortion of the amide bond in these compounds facilitates their covalent binding to FAAH. nih.gov

Derivatives of N-phenylpiperazine have also been extensively studied for their interaction with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.govnih.govacs.org Radioligand binding assays are commonly used to determine the binding affinity (Ki or IC50 values) of these compounds for specific receptor subtypes, such as the 5-HT1A receptor. nih.govnih.gov For instance, certain N-arylpiperazines have shown high affinity for the 5-HT1A receptor, with Ki values in the nanomolar range. researchgate.net The binding mechanism of N-phenylpiperazine derivatives to receptors like the α1A-adrenoceptor has been investigated using molecular docking and high-performance affinity chromatography, revealing that hydrogen bonds and electrostatic forces are the primary drivers of binding. rsc.org

Interactive Table: Receptor and Enzyme Binding Affinity of N-phenylpiperazine Derivatives

| Derivative | Target | Assay Type | Affinity (Ki/IC50) | Reference |

| JNJ-1661010 | FAAH | Enzyme Inhibition | Potent, Mechanism-Based | nih.gov |

| N-Arylpiperazines | 5-HT1A Receptor | Radioligand Binding | Nanomolar range | researchgate.net |

| Phenylpiperazine Derivatives | α1A-Adrenoceptor | Affinity Chromatography | High Affinity | rsc.org |

| BIA 10-2474 | FAAH | Enzyme Inhibition | IC50 = 8.8 nM (human) | researchgate.net |

Animal Model Studies for Efficacy and Pharmacokinetics

Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetic profile of this compound derivatives. These studies provide insights into how the compound behaves in a whole organism.

Rodent models are commonly used to assess the therapeutic potential of these compounds. For example, the efficacy of FAAH inhibitors has been tested in rat models of pain and inflammation, where they have been shown to attenuate tactile allodynia and thermal hyperalgesia. nih.gov Similarly, the antidepressant-like effects of some N-phenylpiperazine derivatives have been demonstrated in classical behavioral tests in rodents. nih.gov

Pharmacokinetic studies in animals, typically rats, are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds. nih.govmdpi.com These studies involve administering the compound, often intravenously and orally, and then measuring its concentration in plasma and various tissues over time. nih.govmdpi.com For instance, a bioanalytical LC-QTOF/MS method was developed to analyze a N-phenylpiperazine derivative (LQFM05) in rat plasma and tissues, revealing high brain tissue concentrations, which is desirable for a drug targeting the central nervous system. nih.gov Such studies also help determine key pharmacokinetic parameters like half-life, volume of distribution, and bioavailability. mdpi.com

Bioanalytical Method Development for Quantitative Analysis

Accurate and sensitive bioanalytical methods are crucial for quantifying this compound and its metabolites in biological matrices during preclinical and clinical studies.

Chromatographic Techniques (e.g., UHPLC-FLD, LC-MS/MS)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the cornerstones of bioanalytical methods for N-phenylpiperazine derivatives. ibict.br

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. mdpi.comnih.gov For example, an LC-QTOF/MS method was developed and validated for the analysis of the N-phenylpiperazine derivative LQFM05 in rat plasma and tissues. nih.gov This method demonstrated good linearity over a concentration range of 10.0 to 900.0 ng/mL and a low limit of quantification (LOQ) of 10 ng/mL. nih.gov Sample preparation often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. nih.gov

Pre-column Derivatization for Enhanced Detection

For compounds that lack a strong chromophore or fluorophore, pre-column derivatization can be employed to enhance their detection by UV or fluorescence detectors. jocpr.comresearchgate.net This involves reacting the analyte with a derivatizing agent to form a product that is more easily detectable.

While this compound itself has a UV-active phenyl group, derivatization can be a useful strategy for related piperazine compounds that may be present as impurities or metabolites. jocpr.comresearchgate.net For instance, piperazine, which lacks a chromophore, can be derivatized with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active product. jocpr.comjocpr.com This approach allows for the detection of trace amounts of piperazine using standard HPLC-UV instrumentation. jocpr.com Derivatization with agents like dansyl chloride has also been used for the determination of piperazine levels in biological samples. researchgate.net This technique can significantly improve the sensitivity and selectivity of the analytical method. nih.gov

Future Directions and Therapeutic Potential

Development of Novel Therapeutic Agents Based on the N-Phenylpiperazine-1-carboxamide Scaffold

The inherent modularity of the this compound scaffold, which allows for systematic structural modifications, has been extensively leveraged by medicinal chemists to generate a diverse library of compounds with a broad spectrum of biological activities. These efforts have led to the identification of potent and selective agents with therapeutic potential in several key areas.

In the realm of oncology, derivatives of this compound have shown significant promise as anticancer agents. A notable example is the development of N-arylpiperazine-1-carboxamide derivatives as potent androgen receptor (AR) antagonists. nih.gov One such derivative, trans-N-{4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide}, has demonstrated approximately four-fold greater AR antagonist activity compared to the established drug bicalutamide (B1683754), suggesting its potential utility in the treatment of prostate cancer. nih.gov Furthermore, other derivatives have been designed to target different cancer-related pathways. For instance, some quinazolinone-based derivatives have exhibited significant cytotoxic activity against various cancer cell lines, with some compounds showing greater potency than standard chemotherapeutic agents like methotrexate (B535133) and 5-fluorouracil. mdpi.com Research has also explored the development of these compounds as inhibitors of topoisomerase II and tubulin polymerization, crucial targets in cancer therapy. mdpi.comnih.gov

Beyond cancer, the this compound scaffold has been explored for the treatment of neurodegenerative diseases. doi.orgnih.gov Derivatives have been investigated for their potential to modulate key targets in the central nervous system, such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com One area of particular interest is Alzheimer's disease, where piperazine (B1678402) derivatives have been shown to potentiate TRPC6 channels and protect against amyloid toxicity, suggesting a potential disease-modifying role. doi.org

The anti-inflammatory properties of this compound derivatives are also being actively investigated. nih.govlookchem.combiomedpharmajournal.org Several novel series of these compounds have demonstrated potent anti-inflammatory activity in preclinical models. nih.govlookchem.com For example, 3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide derivatives have shown significant efficacy in the carrageenan-induced rat paw edema model. nih.gov The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov

The broad biological activity of this scaffold extends to antiviral applications. arabjchem.org Piperazine-containing indole (B1671886) derivatives have been identified as potent inhibitors of HIV-1, with some analogues exhibiting high potency and low cytotoxicity. arabjchem.org Furthermore, a phenazine-1-carboxamide (B1678076) derivative, N-phenethylphenazine-1-carboxamide (SQXA-12), has demonstrated broad-spectrum antiviral activity against several RNA viruses, including infectious bronchitis virus (IBV), human coronavirus OC43, and avian influenza virus H9N2. preprints.org

The versatility of the scaffold is further highlighted by its exploration in other therapeutic areas, such as acaricidal agents for agricultural applications. nih.gov

Interactive Table: Selected this compound Derivatives and their Therapeutic Targets

| Compound Class | Therapeutic Area | Target/Mechanism | Key Findings |

| N-Arylpiperazine-1-carboxamides | Cancer | Androgen Receptor Antagonist | ~4-fold stronger than bicalutamide nih.gov |

| Quinoxalinyl-piperazine derivatives | Cancer | G2/M cell cycle inhibitor, Bcl-2 inhibitor | Growth inhibition of multiple cancer cell lines mdpi.com |

| 1,2-Benzothiazine derivatives | Cancer | Topoisomerase II inhibitor | Cytotoxic activity comparable to doxorubicin (B1662922) nih.gov |

| Piperazine derivatives | Alzheimer's Disease | TRPC6 channel potentiation | Neuroprotective effects against amyloid toxicity doi.org |

| 3-Phenyl-1H-pyrazole-5-carboxamide derivatives | Inflammation | Anti-inflammatory | Potent activity in rat paw edema model nih.gov |

| Indole-piperazine derivatives | Antiviral | HIV-1 inhibition | Potent antiviral activity with low toxicity arabjchem.org |

| N-phenethylphenazine-1-carboxamide (SQXA-12) | Antiviral | Broad-spectrum antiviral | Activity against IBV, HCoV-OC43, AIV-H9N2 preprints.org |

Exploration of New Biological Targets and Pathways

A key driver of the continued interest in the this compound scaffold is the ongoing discovery of its interactions with novel biological targets and pathways. While initial research often focused on established targets, recent studies have broadened the scope, revealing a more complex and nuanced pharmacological profile for these compounds.

In oncology, beyond the well-established androgen receptor antagonism, researchers are exploring the role of this compound derivatives in modulating other critical cancer pathways. As mentioned, some derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and a validated target for cancer chemotherapy. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the DNA-Topo II complex. nih.gov Another emerging target is tubulin, a key component of the cytoskeleton. Certain arylpiperazine derivatives have been found to inhibit tubulin polymerization, thereby disrupting mitosis and leading to cancer cell death. mdpi.com Furthermore, the anti-apoptotic protein Bcl-2 has been identified as a target for some quinoxalinyl-piperazine derivatives, which act as G2/M-specific cell cycle inhibitors. mdpi.com

The exploration of new targets extends to the central nervous system. While serotonin (5-HT) and dopamine receptors have been a primary focus, recent research has delved into other receptor systems. For example, derivatives are being investigated for their activity at various adrenergic receptors, which are implicated in a range of physiological and pathological processes. rsc.org In the context of neurodegenerative diseases like Alzheimer's, the transient receptor potential canonical 6 (TRPC6) channel has emerged as a promising target. doi.org Agonists of TRPC6, including certain piperazine derivatives, have demonstrated neuroprotective effects by regulating dendritic spine stability. doi.org Additionally, enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's therapy, are being explored for their interaction with novel this compound derivatives. nih.gov

In the field of inflammation, while COX-2 remains a significant target, researchers are investigating the broader immunomodulatory effects of these compounds. nih.gov This includes exploring their impact on the production of various pro-inflammatory cytokines and their potential to modulate other signaling pathways involved in the inflammatory response.

The antiviral activity of these derivatives is also being linked to new mechanisms. While some compounds exhibit direct inhibitory effects on viral enzymes like reverse transcriptase, others may interfere with viral entry, replication, or assembly through less conventional pathways. arabjchem.org The broad-spectrum activity of compounds like SQXA-12 suggests that they may target host factors essential for viral replication or modulate the host immune response. preprints.org

Strategies for Combination Therapies with Existing Agents

The development of this compound derivatives is not solely focused on their use as monotherapies. A growing area of research involves exploring their potential in combination with existing therapeutic agents to enhance efficacy, overcome drug resistance, and reduce toxicity.

In cancer treatment, a significant challenge is the development of resistance to chemotherapy. nih.gov Combination therapy is a cornerstone of modern oncology, and this compound derivatives are being investigated as valuable partners for established drugs. For example, studies have shown that certain 1,2-benzothiazine derivatives containing a phenylpiperazine moiety can act synergistically with the chemotherapeutic drug doxorubicin. nih.gov In some instances, the combination of these derivatives with doxorubicin resulted in higher cytotoxicity against cancer cells than doxorubicin alone, suggesting a potential to enhance the therapeutic index of conventional chemotherapy. nih.gov The rationale behind such combinations often involves targeting different pathways in the cancer cell, thereby creating a multi-pronged attack that is more difficult for the tumor to overcome.

Beyond traditional chemotherapy, there is growing interest in combining these derivatives with targeted therapies. For instance, the antihypertensive drug Doxazosin, which contains an arylpiperazine scaffold, has been shown to sensitize tumor cells to the tyrosine kinase inhibitor Osimertinib. mdpi.com This suggests that this compound derivatives could be developed to potentiate the effects of other targeted agents, potentially allowing for lower doses and reduced side effects.

The potential for combination with radiotherapy is another promising avenue. The neurokinin-1 receptor (NK-1R) antagonist aprepitant, which contains a piperazine-like structure, has been shown to enhance the antitumor activity of radiotherapy in preclinical models. This opens the door for developing novel this compound derivatives that could act as radiosensitizers, making cancer cells more susceptible to the cytotoxic effects of radiation.

In the context of neurodegenerative diseases, where multi-factorial pathologies are common, combination therapies are also highly relevant. nih.govmdpi.commdpi.com For example, a compound that protects against amyloid toxicity could be combined with an agent that enhances cholinergic function to provide a more comprehensive therapeutic benefit in Alzheimer's disease. The diverse biological activities of this compound derivatives make them attractive candidates for such multi-target combination strategies.

Addressing Challenges in Drug Discovery and Development of this compound Derivatives

Despite the therapeutic promise of the this compound scaffold, its journey from a promising lead compound to a clinically approved drug is fraught with challenges. These hurdles are common to many small molecule drug discovery programs and require innovative strategies to overcome.

A primary challenge is achieving the desired level of potency and selectivity for the intended biological target while minimizing off-target effects that can lead to toxicity. mdpi.com The flexible nature of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies to fine-tune the molecule's properties. However, enhancing potency against one target can sometimes inadvertently increase activity at another, leading to an undesirable side-effect profile. Computational modeling and in silico screening methods are increasingly being used to predict potential off-target interactions early in the discovery process. nih.gov

Poor pharmacokinetic properties, such as low bioavailability and a short half-life, can also hinder the development of these compounds. nih.gov The N-phenylpiperazine moiety itself can influence these properties, and modifications to this part of the molecule are often necessary to improve absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net Strategies to enhance bioavailability include the development of prodrugs that are converted to the active compound in the body and the use of advanced formulation techniques, such as nanocrystal formulations, to improve solubility and dissolution rates. nih.gov

Drug resistance is another significant obstacle, particularly in the fields of oncology and infectious diseases. nih.govnih.gov Cancer cells and microorganisms can develop mechanisms to evade the effects of drugs, such as upregulating efflux pumps that remove the drug from the cell or acquiring mutations in the drug's target. nih.gov The development of this compound derivatives that can bypass these resistance mechanisms is a key area of research. This may involve designing compounds that are not substrates for efflux pumps or that have multiple mechanisms of action.

Finally, ensuring the safety and tolerability of new drug candidates is paramount. Early and comprehensive toxicity screening is essential to identify and mitigate potential safety concerns. This includes assessing for cytotoxicity, genotoxicity, and potential effects on major organ systems. The use of in vitro and in silico models can help to prioritize compounds with the most favorable safety profiles for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-phenylpiperazine-1-carboxamide derivatives?

- Methodology : A common approach involves reacting 1-arylpiperazines with aryl isocyanates in the presence of triethylamine (TEA). For example, 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide (1a) was synthesized by coupling 1-(aryl)piperazines with aryl isocyanates under mild conditions . Alternative methods include functionalizing piperazine rings via nucleophilic substitution or reductive amination, as seen in related piperazine derivatives (e.g., using NaCNBH₃ or LiAlH₄) .

Q. How is structural characterization of this compound derivatives validated?

- Techniques : Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical. For instance, PubChem reports detailed molecular formulas and InChI keys for structurally similar compounds (e.g., C₁₃H₂₀N₄O₃S₂ derivatives) . NIST databases provide reference mass spectra for piperazine analogs, ensuring accurate structural assignments .

Q. What biochemical assays are used to evaluate the activity of this compound as an enzyme inhibitor?

- Assay Design : A malate dehydrogenase (MDH)-coupled enzymatic assay was employed to measure GOT1 inhibition by 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide, yielding an IC₅₀ of 85 μM . This assay monitors NADH depletion spectrophotometrically at 340 nm, correlating with GOT1 activity .

Advanced Research Questions

Q. How can medicinal chemistry optimization improve the potency of this compound derivatives?

- Strategies : Structure-activity relationship (SAR) studies guided by crystallographic data and computational docking are key. For example, replacing the indole moiety with tryptamine in 1a improved binding affinity to GOT1 . Modifications to the carboxamide group (e.g., introducing sulfonamide or thiourea substituents) have also enhanced metabolic stability .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved for piperazine-based inhibitors?

- Approach : Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and pharmacokinetic profiling. For instance, biochemical screening (~800,000 compounds) identified 1a as a hit, but subsequent optimization addressed poor bioavailability by altering logP and solubility parameters .

Q. What crystallographic techniques are recommended for studying piperazine-carboxamide interactions with target enzymes?

- Methods : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-resolution insights. For example, studies on related piperazine-carbothioamide derivatives revealed hydrogen-bonding interactions with active-site residues .

Q. How do substituents on the piperazine ring affect selectivity in multi-target pharmacological studies?

- SAR Insights : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance target specificity by reducing off-target binding. In GOT1 inhibitors, the 4-fluorophenyl group in 1a minimized interactions with homologous enzymes like GOT2 .

Q. What strategies mitigate toxicity in piperazine-carboxamide derivatives during preclinical development?

- Solutions : Metabolic profiling (e.g., CYP450 inhibition assays) and isoform-specific screening. For example, replacing metabolically labile moieties (e.g., methyl groups) with cyclopropyl or trifluoromethyl groups improved stability in hepatic microsomes .

Q. How can computational methods predict the redox-modulating effects of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products